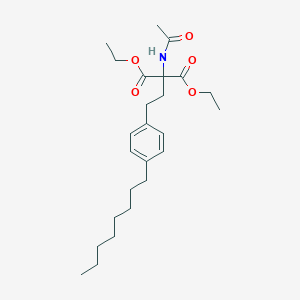

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

Description

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (CAS 162358-08-9) is a malonate-derived compound featuring an acetamido group and a 4-octylphenethyl substituent. This molecule is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably fingolimod hydrochloride, a sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis . Its structure combines a malonate backbone with a hydrophobic 4-octylphenethyl chain, which influences its solubility, reactivity, and biological interactions. The compound is synthesized via alkylation of diethyl acetamidomalonate with 2-(4-octylphenyl)ethyl iodide under basic conditions .

Properties

IUPAC Name |

diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-13-21-14-16-22(17-15-21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h14-17H,5-13,18-19H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOKCHIAMHPMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431738 | |

| Record name | Diethyl acetamido[2-(4-octylphenyl)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-08-9 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetamido[2-(4-octylphenyl)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetamido[2-(4-octylphenyl)ethyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB2D5QV2ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysis

The alkylation is conducted in dimethyl sulfoxide (DMSO) at 80–100°C for 4–8 hours under nitrogen atmosphere. Cesium carbonate serves as the base, enhancing nucleophilic displacement by deprotonating the malonate. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates interfacial reactions, improving yield and reducing side products.

Table 1: Alkylation Reaction Parameters

| Parameter | Specification |

|---|---|

| Substrate | Diethyl acetamidomalonate |

| Alkylating Agent | 4-Octylphenethyl bromide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Cesium carbonate |

| Catalyst | Tetrabutylammonium bromide |

| Temperature | 80–100°C |

| Duration | 4–8 hours |

| Yield | 75–85% (reported in pilot-scale trials) |

This method replaces traditional sodium hydride-based alkylation, which poses safety risks and scalability challenges. The use of cesium carbonate minimizes side reactions such as over-alkylation, while DMSO stabilizes the enolate intermediate.

Reduction of the Alkylated Intermediate

The alkylated product, diethyl 2-acetamido-2-(4-octylphenethyl)malonate (IV), undergoes reduction to yield N-(1-hydroxy-2-(hydroxymethyl)-4-phenylbutan-2-yl)acetamide (III).

Sodium Borohydride-Mediated Reduction

Aqueous sodium borohydride (NaBH4) at 30–70°C selectively reduces ester groups to primary alcohols without affecting the acetamido functionality. This contrasts with earlier methods using lithium aluminum hydride (LiAlH4), which requires anhydrous conditions and poses handling hazards.

Key Advantages of NaBH4:

-

Safety : NaBH4 is less pyrophoric and easier to handle at scale.

-

Selectivity : Reduces esters to alcohols while preserving amide bonds.

-

Efficiency : Reaction completes within 3–5 hours, with yields exceeding 80%.

Table 2: Reduction Step Optimization

| Parameter | Specification |

|---|---|

| Reducing Agent | Sodium borohydride (NaBH4) |

| Solvent | Water/THF (3:1 v/v) |

| Temperature | 30–70°C |

| Duration | 3–5 hours |

| Yield | 80–85% |

Acetylation to Form the Protected Intermediate

The diol intermediate (III) is acetylated to produce [2-acetamido-2-(acetyloxymethyl)-4-phenylbutyl] acetate (II), a stabilized precursor for subsequent transformations.

Acetylation Protocol

Acetic anhydride in dichloromethane (DCM) at 20–25°C for 2–6 hours achieves complete acetylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction, ensuring >90% conversion.

Table 3: Acetylation Reaction Profile

| Parameter | Specification |

|---|---|

| Acetylating Agent | Acetic anhydride |

| Solvent | Dichloromethane (DCM) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Temperature | 20–25°C |

| Duration | 2–6 hours |

| Yield | 90–95% |

Industrial-Scale Production Considerations

Scalability and Purification

-

Continuous Flow Reactors : Enable precise temperature control and reduce batch variability during alkylation.

-

Crystallization : The final acetylated product (II) is purified via recrystallization from methanol/ethyl acetate (1:3), achieving ≥99% purity.

-

Waste Management : DMSO and DCM are recycled through distillation, aligning with green chemistry principles.

Comparative Analysis with Traditional Methods

| Aspect | Traditional Method (LiAlH4) | Modern Method (NaBH4) |

|---|---|---|

| Safety | High risk (pyrophoric reagent) | Low risk (aqueous conditions) |

| Yield | 60–70% | 80–85% |

| Scalability | Limited by reagent handling | Amenable to multi-kilogram batches |

| Purification | Complex chromatography | Simple crystallization |

Case Study: Pilot-Scale Synthesis

A 10 kg batch of this compound was synthesized using the above protocol:

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate has the molecular formula and a molecular weight of 433.58 g/mol. The compound features a unique structure that combines diethyl malonate with a substituted acetamido group and a phenethyl moiety, which enhances its reactivity and applicability in various chemical reactions.

Role as an Impurity Standard

One of the primary applications of this compound is as an impurity standard in the quality control of fingolimod, a medication used for treating multiple sclerosis. Fingolimod is known to modulate sphingosine 1-phosphate receptors, and the presence of this compound as an impurity necessitates careful monitoring during the drug's synthesis and formulation processes .

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those related to neurological disorders. Its structural features allow it to participate in coupling reactions that yield more complex molecules with therapeutic potential .

Organic Synthesis Applications

This compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It can act as a substrate or reagent in reactions such as:

- Michael Additions : The compound can participate in Michael addition reactions due to the presence of electron-withdrawing groups that stabilize carbanions formed during the reaction.

- Acylation Reactions : The acetamido group allows for acylation reactions, which can be exploited to synthesize derivatives with enhanced biological activity .

Recent studies have suggested potential biological activities for this compound, particularly concerning its interaction with biological molecules:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy.

- Therapeutic Potential : Ongoing research is investigating its potential therapeutic effects, particularly in neurological contexts where modulation of metabolic pathways could lead to new treatment strategies .

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(4-octylphenethyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Diethyl 2-acetamido-2-(4-octylphenethyl)malonate with analogous malonate derivatives, focusing on structural modifications, synthetic pathways, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- Melting Point : The compound exhibits a distinct melting point (57–58°C) compared to liquid analogues like Diethyl 2-acetamido-2-(3-fluoro-4-nitrobenzyl)malonate (oil) .

- Solubility: Its low solubility in polar solvents (e.g., DMSO requires heating) contrasts with more polar derivatives such as Diethyl 2-acetamido-2-(2-cyanoethyl)malonate, which dissolves readily in chloroform .

- LogP : With a calculated LogP of 4.91, the 4-octylphenethyl chain imparts significant hydrophobicity, enhancing membrane permeability in drug intermediates .

Biological Activity

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is a derivative of diethyl acetamidomalonate, characterized by the presence of a long octyl chain attached to a phenethyl group. The synthesis typically involves multiple steps starting from diethyl acetamidomalonate, which is subjected to alkylation and reduction processes to yield the final product. The general synthetic route can be summarized as follows:

- Alkylation : Reaction of diethyl acetamidomalonate with an appropriate alkyl halide (e.g., 4-octylphenethyl bromide).

- Reduction : Subsequent reduction using lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) to achieve the desired compound .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.

- Receptor Modulation : It interacts with specific cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.

- Gene Expression Regulation : By modulating gene expression, it can alter cellular responses to external stimuli .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives synthesized from this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii. Minimum inhibitory concentrations (MICs) were reported as low as 5 μM for some derivatives, indicating potent antimicrobial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could suppress pro-inflammatory cytokine production in immune cells, suggesting its potential use in treating inflammatory diseases .

Study on Fingolimod Derivatives

A notable study synthesized several derivatives of fingolimod (FTY720), a drug used in multiple sclerosis treatment, from diethyl acetamido-2-(4-octylphenethyl)malonate. These derivatives were evaluated for their biological activities, including immunomodulatory effects on natural killer T cells. Results indicated that certain derivatives could effectively modulate immune responses without inhibiting cell migration, highlighting their therapeutic potential .

Research on Structural Variations

Another investigation focused on the structure-activity relationship (SAR) among various derivatives of diethyl acetamido-2-(4-octylphenethyl)malonate. It was found that small changes in the hydrocarbon chain length significantly impacted antimicrobial activity, with longer chains generally enhancing efficacy against bacterial strains .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the synthetic pathway for preparing Diethyl 2-acetamido-2-(4-octylphenethyl)malonate, and how does its structure influence reactivity?

- Answer : The compound is synthesized via a multi-step process involving alkylation of diethyl malonate. First, the malonate ester undergoes deprotonation using a strong base (e.g., NaOEt) to form an enolate, which reacts with electrophiles like 4-octylphenethyl halides. The acetamido group is introduced via subsequent substitution or condensation reactions. The two ester groups in the malonate backbone enhance α-hydrogen acidity, facilitating enolate formation . The 4-octylphenethyl substituent introduces steric bulk and lipophilicity, affecting solubility and binding specificity in biochemical applications .

Q. How can the purity and structural integrity of this compound be assessed experimentally?

- Answer : Analytical methods include:

- GC/MS : Separation using dimethyl malonate as an internal standard, with detection via selected ion monitoring (m/z 115 for diethyl malonate derivatives) .

- NMR : Characterization of chemical shifts for the acetamido (-NHCOCH₃) and malonate ester (-COOEt) groups. The ¹H NMR spectrum typically shows signals for ethyl ester protons (δ 1.2–1.3 ppm, triplet) and aromatic protons from the 4-octylphenethyl group (δ 6.5–7.5 ppm) .

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What role does this compound play in modulating ERRβ activity, and how is this binding characterized?

- Answer : The compound acts as a selective ERRβ ligand, stabilizing its active conformation via hydrophobic interactions (4-octylphenethyl chain) and hydrogen bonding (acetamido group). Binding affinity is quantified using:

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes upon ligand-receptor interaction.

- Surface Plasmon Resonance (SPR) : Determines kinetic parameters (kₐ, k_d).

- Molecular docking : Validates binding poses using crystallographic ERRβ structures .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of alkylation reactions involving this compound?

- Answer : The bulky 4-octylphenethyl group directs alkylation to the less hindered α-carbon of the malonate. Electronic effects from the electron-withdrawing ester and acetamido groups increase enolate stability, favoring nucleophilic attack at the β-position. Solvent polarity (e.g., THF vs. DMF) and base strength (e.g., LDA vs. KOtBu) further modulate reactivity. Pulsed EPR studies on analogous systems reveal that polar solvents enhance charge separation, accelerating alkylation rates .

Q. What mechanistic insights explain the compound’s resistance to decarboxylation under acidic conditions compared to simpler malonate esters?

- Answer : The acetamido group stabilizes the intermediate enol via intramolecular hydrogen bonding, delaying decarboxylation. Kinetic studies (e.g., Arrhenius plots) show higher activation energy for decarboxylation (~90 kJ/mol) compared to unsubstituted diethyl malonate (~75 kJ/mol). FTIR and ¹³C NMR track CO₂ release, confirming slower degradation .

Q. How does the compound’s hydrophobicity impact its partitioning in biological membranes, and what experimental approaches quantify this behavior?

- Answer : The 4-octylphenethyl chain enhances logP values (~5.2), favoring membrane permeation. Methods include:

- Octanol-water partition assays : Measure distribution coefficients via UV-Vis or LC-MS.

- Liposome binding studies : Use fluorescence quenching to assess incorporation into lipid bilayers.

- MD simulations : Predict diffusion rates across membrane models (e.g., POPC bilayers) .

Q. What strategies optimize enantioselective synthesis of chiral derivatives using this compound?

- Answer : Asymmetric catalysis with chiral auxiliaries or organocatalysts (e.g., Cinchona alkaloids) induces enantioselectivity. Key steps:

- Enzymatic decarboxylation : Aryl malonate decarboxylase (AMDase) variants yield >99% ee for α-hydroxycarboxylic acid derivatives .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.